molecular formula C5H7NO3 B12547259 5-Amino-2-oxopent-4-enoic acid CAS No. 146581-09-1

5-Amino-2-oxopent-4-enoic acid

Cat. No.: B12547259
CAS No.: 146581-09-1
M. Wt: 129.11 g/mol
InChI Key: XXIWKCUBXDRZCO-UHFFFAOYSA-N
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Description

5-Amino-2-oxopent-4-enoic acid is a biochemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . This molecule features a 2-oxoacid structure and a reactive 4-enoic acid backbone, a motif found in related metabolic intermediates such as 2-oxopent-4-enoic acid, which is involved in enzymatic pathways including hydration by 2-oxopent-4-enoate hydratase . The combination of an amino group and an oxoacid function in its structure makes it a compound of interest for researchers in chemical biology and medicinal chemistry, particularly for investigating enzyme mechanisms, synthesizing novel amino acid analogs, and studying metabolic pathways. As a specialty building block, it can be utilized in the synthesis of more complex molecules for pharmaceutical research and biochemical probing. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146581-09-1

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

5-amino-2-oxopent-4-enoic acid

InChI

InChI=1S/C5H7NO3/c6-3-1-2-4(7)5(8)9/h1,3H,2,6H2,(H,8,9)

InChI Key

XXIWKCUBXDRZCO-UHFFFAOYSA-N

Canonical SMILES

C(C=CN)C(=O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 2 Oxopent 4 Enoic Acid and Its Stereoisomers

Chemo-selective and Regio-selective Synthetic Pathways to 5-Amino-2-oxopent-4-enoic acid

The construction of the this compound backbone relies on precise control of reactivity to install the requisite functional groups at the correct positions. A key precursor in several proposed pathways is the compound 2-oxopent-4-enoic acid.

Metabolic pathways offer insight into potential synthetic strategies. In certain microorganisms, 2-oxopent-4-enoic acid is synthesized from 4-oxalocrotonic acid through the action of the enzyme 4-oxalocrotonate decarboxylase. tandfonline.com This biocatalytic decarboxylation is a highly specific reaction that establishes the α-keto acid and terminal alkene functionalities. tandfonline.com The metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d has been shown to produce 2-oxopent-4-enoic acid as an intermediate. tandfonline.com

Starting from the 2-oxopent-4-enoic acid core, the introduction of the C5 amino group is a critical step requiring high regioselectivity. A plausible synthetic route involves the initial formation of a 5-hydroxy precursor, 5-hydroxy-2-oxopent-4-enoic acid, which can then be converted to the amino derivative. The synthesis of related 5-hydroxy-3-oxopent-4-enoic acid esters has been achieved and these can be converted to stable bis-potassium salts, which release the sensitive acid in situ for further reactions. researchgate.netrsc.org A similar strategy could potentially be adapted for the 2-oxo isomer.

Another approach involves the photo-oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. This reaction can yield 5-hydroxy-4-keto-2-pentenoic acid, an isomer of the target precursor. researchgate.net While not a direct route, the chemistry highlights methods for generating functionalized five-carbon chains from renewable feedstocks.

Development of Asymmetric Synthesis for Stereoselective Preparation of this compound

The development of asymmetric methods is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. Research has primarily focused on the stereoselective reduction of the C2 ketone of 2-oxopent-4-enoic acid and its analogs.

Biocatalysis, particularly the use of ene-reductases and dehydrogenases, has emerged as a powerful tool for asymmetric synthesis in this context. Ene-reductases from the Old Yellow Enzyme (OYE) family have demonstrated excellent stereoselectivity and high conversion levels in the asymmetric bioreduction of α,β-unsaturated γ-keto esters. rsc.orgrsc.org While the substrate is a γ-keto ester, the principles of substrate recognition and stereocontrol by these enzymes are relevant. For these enzymes, an electron-withdrawing group, such as a ketone or ester, is essential for binding the substrate in the active site and enabling the asymmetric reduction of the carbon-carbon double bond. rsc.org

More directly relevant is the use of lactate (B86563) dehydrogenase (LDH) for the stereoselective reduction of the ketone in 2-oxopent-4-enoic acid. Lactate dehydrogenase from Bacillus stearothermophilus is highly effective for synthesizing (S)-2-hydroxypent-4-enoic acid from 2-oxopent-4-enoic acid, achieving an enantiomeric excess of over 99%. smolecule.com This enzymatic reduction provides a chiral building block that can be further elaborated to the desired amino acid derivative. Furthermore, genetically engineered versions of LDH have been developed to accommodate bulky α-keto acid substrates, successfully achieving the enantioselective reduction of compounds like 4-methyl-2-oxopent-3-enoic acid. researchgate.net This demonstrates the potential for protein engineering to create tailored biocatalysts for the synthesis of specific chiral molecules.

Table 1: Asymmetric Bioreduction of 2-Oxopent-4-enoic Acid and Analogs

Enzyme Substrate Product Selectivity (ee) Reference
Lactate Dehydrogenase (B. stearothermophilus) 2-Oxopent-4-enoic acid (S)-2-Hydroxypent-4-enoic acid >99% smolecule.com
Engineered LDH (B. stearothermophilus) 4-Methyl-2-oxopent-3-enoic acid (R)-2-Hydroxy-4-methylpent-3-enoic acid High (not quantified) researchgate.net
Ene-Reductases (OYE family) (E)-methyl 4-oxopent-2-enoate (R)-methyl 4-oxopentanoate >99% rsc.orgresearchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of complex molecules. Biocatalytic methods are at the forefront of this movement due to their inherent sustainability.

The use of enzymes like ene-reductases and dehydrogenases operates under mild reaction conditions, typically in aqueous buffer systems at or near neutral pH and ambient temperatures. rsc.orgsmolecule.com This avoids the need for harsh reagents, extreme temperatures, and volatile organic solvents that are common in traditional organic synthesis. The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and simplifying purification processes. rsc.org

The enzymatic synthesis of (S)-2-hydroxypent-4-enoic acid is a prime example of a green synthetic route. smolecule.com The reaction uses water as a solvent and a recyclable nicotinamide (B372718) cofactor, which can be regenerated using a cheap secondary substrate like glucose or formate, making the process more economically viable and sustainable. rsc.org The development of syntheses from biomass-derived feedstocks, such as the conversion of 5-hydroxymethylfurfural, also aligns with green chemistry principles by utilizing renewable starting materials. researchgate.net

Derivatization Strategies for Structural Probes and Analogs of this compound

The functional groups of this compound—a primary amine, a ketone, a carbon-carbon double bond, and a carboxylic acid—provide multiple handles for chemical modification to generate structural probes and analogs. These derivatives are valuable tools for studying biological processes and for developing new molecules with tailored properties. uni-due.de

The synthesis of complex organic molecules often involves the use of protecting groups to manage the reactivity of sensitive functional groups during multi-step sequences. ontosight.ai For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the carboxylic acid can be converted to an ester to prevent unwanted side reactions during modifications at other sites.

Derivatization strategies can include:

N-Acylation/Alkylation: The primary amino group can be readily acylated with various acyl chlorides or anhydrides or alkylated to introduce reporter groups (like fluorophores or biotin) or to modulate the molecule's polarity and biological interactions.

Esterification: The carboxylic acid can be converted into a range of esters to enhance cell permeability, create prodrugs, or attach the molecule to a solid support for affinity chromatography.

Keto-group Modification: The ketone at the C2 position can be reacted with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These can serve as bioisosteric replacements or as linkers for conjugation.

Alkene Functionalization: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to generate a library of saturated or further functionalized analogs.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship and the development of chemical probes to investigate the molecular targets and mechanisms of action of this compound and its analogs. uni-due.de

Enzymatic and Chemoenzymatic Transformations Involving 5 Amino 2 Oxopent 4 Enoic Acid

Theoretical Considerations for Enzyme Substrate Recognition and Catalysis of 5-Amino-2-oxopent-4-enoic acid

Computational modeling and theoretical studies are invaluable for predicting how this compound might interact with enzyme active sites. The structure of the molecule, featuring a conjugated system with a ketone, a carboxylic acid, and a terminal amine, presents multiple points for enzymatic interaction.

Theoretical approaches for studying enzyme interactions with this substrate would likely include:

Molecular Docking: To predict the binding affinity and orientation of this compound within the active sites of candidate enzymes, such as ene-reductases, hydratases, or aminotransferases. For instance, virtual screening and docking studies have been successfully used to identify inhibitors for proline racemases, where the catalytic site was modeled in various conformations to accommodate new ligands. plos.org This approach could identify enzymes capable of binding our target compound.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the reaction mechanisms, such as hydride transfer for reduction or water addition for hydratation, at a quantum mechanical level of detail. This would elucidate the transition states and energy barriers of the potential transformations.

Molecular Dynamics (MD) Simulations: To understand the conformational changes in both the substrate and the enzyme upon binding and during the catalytic process. The flexibility of the enzyme's active site, such as the mobile polypeptide loop in lactate (B86563) dehydrogenase which folds over the substrate, is a critical factor in substrate specificity and catalysis. researchgate.net

The presence of the α,β-unsaturated carbonyl system is a key feature for recognition by enzymes like the Old Yellow Enzyme (OYE) family of ene-reductases, which require an electron-withdrawing group to anchor the substrate in the active site via hydrogen bonding and to polarize the C=C bond for reduction. rsc.org The amino group at the distal end could either contribute to or hinder binding, depending on the specific architecture and charge distribution of the enzyme's active site.

Identification and Characterization of Enzymes Potentially Involved in the Biotransformation of this compound or its Structural Analogs

Several enzymes have been identified and characterized that act on 2-oxopent-4-enoic acid, the non-aminated analog of our target compound. These enzymes are primarily found in bacterial degradation pathways for aromatic compounds. nih.govbiorxiv.org

Table 1: Enzymes Involved in the Metabolism of 2-Oxopent-4-enoic Acid and Related Compounds

EnzymeEC NumberSource Organism (Example)Reaction CatalyzedMetabolic PathwayReference(s)
4-Oxalocrotonate Decarboxylase4.1.1.77Pseudomonas sp.4-Oxalocrotonate → 2-Oxopent-4-enoate (B1242333) + CO₂2-Aminophenol (B121084) degradation frontiersin.org, biorxiv.org
2-Oxopent-4-enoate Hydratase4.2.1.80Pseudomonas sp., Bordetella sp.2-Oxopent-4-enoate + H₂O → 4-Hydroxy-2-oxovalerate2-Aminophenol degradation, Biphenyl degradation frontiersin.org, biorxiv.org, nih.gov, asm.org
2-Hydroxymuconate-semialdehyde Hydrolase3.7.1.9Not specified2-Hydroxymuconate semialdehyde → 2-Oxopent-4-enoateNot specified wikipedia.org
Old Yellow Enzyme (OYE) Family (Ene-reductases)1.6.99.1 (example)Various (e.g., yeasts, bacteria)Reduction of activated C=C bondsXenobiotic degradation, Biocatalysis rsc.org
Lactate Dehydrogenase (Engineered)1.1.1.27Bacillus stearothermophilusReduction of α-keto acids (e.g., 4-methyl-2-oxopent-3-enoic acid)Engineered for asymmetric synthesis researchgate.net
Aminotransferases / DehydrogenasesVariousVariousInterconversion of amino acids and α-keto acidsAmino acid metabolism google.com

The enzymes 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase are key players in the meta-cleavage pathway for the degradation of aromatic amines like 2-aminophenol and 4-amino-3-hydroxybenzoic acid. frontiersin.orgtandfonline.com In these pathways, 2-oxopent-4-enoic acid is produced and subsequently hydrated to 4-hydroxy-2-oxovaleric acid, which is then cleaved to yield pyruvate (B1213749) and acetaldehyde. nih.govbiorxiv.org Given the structural similarity, it is plausible that 2-oxopent-4-enoate hydratase could also act on this compound.

Furthermore, ene-reductases from the OYE family are well-known for their ability to asymmetrically reduce a wide range of α,β-unsaturated compounds, including γ-keto esters. rsc.org A patent also describes pathways involving a "5-oxopent-2-enoate reductase" for the production of 2,4-pentadienoate. google.com The potential for transamination is suggested by pathways that propose the conversion of 5-aminopent-2-enoate via an aminotransferase or dehydrogenase. google.com

Mechanistic Studies of Hypothetical Enzymatic Reactions of this compound (e.g., Hydratation, Reduction, Transamination)

Based on the enzymes identified for structural analogs, we can hypothesize the mechanisms of potential enzymatic reactions involving this compound.

Hydratation: The enzymatic hydration of 2-oxopent-4-enoic acid by 2-oxopent-4-enoate hydratase proceeds via the addition of a water molecule across the C4=C5 double bond to form 4-hydroxy-2-oxovaleric acid. nih.govbiorxiv.org For this compound, a similar mechanism could be envisioned, leading to the formation of 5-amino-4-hydroxy-2-oxopentanoic acid. The enzyme's active site would need to accommodate the terminal amino group.

Reduction: The reduction of the α,β-unsaturated system by an ene-reductase (OYE family) would involve a stereoselective hydride transfer from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon (C3) of the substrate. rsc.org This is followed by protonation at the α-carbon (C2), yielding 5-amino-2-oxopentanoic acid. The stereoselectivity of the reduction would be determined by how the substrate binds in the enzyme's active site. rsc.org

Transamination: A hypothetical transamination reaction could either form this compound from a precursor like 2,5-dioxopent-3-enoic acid, or convert it to another molecule. A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase would catalyze the transfer of the amino group. For instance, in the biosynthesis of hypoglycin (B18308) A, a transamination step is proposed to form α-(methylenecyclopropyl)glycine from its corresponding α-keto acid precursor. agriculturejournals.cz A similar transamination could be a key step in the biosynthesis or degradation of this compound.

In Vitro Enzymatic Synthesis and Degradation Systems for this compound

While specific in vitro systems for this compound have not been described, systems developed for its analogs demonstrate the feasibility of such approaches.

Cell-free extracts from Bordetella sp. strain 10d, which are rich in enzymes from the 4-amino-3-hydroxybenzoate degradation pathway, have been used to demonstrate the sequential conversion of 2-hydroxymuconic 6-semialdehyde to intermediates including 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid. tandfonline.com Such a multi-enzyme crude extract system could be tested for its activity on this compound or its precursors.

For synthesis, chemoenzymatic approaches offer significant potential. acs.org One could envision a pathway starting from simpler precursors, using a combination of chemical and enzymatic steps. For example, an aldol (B89426) condensation could be used to create the carbon skeleton, followed by an enzymatic reduction or amination to install the required functional groups with high stereoselectivity. The use of engineered enzymes, such as a Bacillus stearothermophilus lactate dehydrogenase modified to accept bulkier α-keto acids, successfully produced (R)-2-hydroxy-4-methyl-2-oxopentanoate from 4-methyl-2-oxopent-3-enoic acid. researchgate.net A similarly engineered enzyme could potentially reduce this compound to the corresponding chiral α-hydroxy acid, a valuable building block.

Bioanalytical and Structural Elucidation Approaches for 5 Amino 2 Oxopent 4 Enoic Acid in Research Matrices

Development of High-Resolution Chromatographic and Spectrometric Methods for 5-Amino-2-oxopent-4-enoic acid Detection

The detection of this compound in complex biological samples necessitates high-resolution separation and sensitive detection techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), form the cornerstone of these analytical efforts.

Given the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is a suitable technique for its separation. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and retention of the analyte on a C18 or C8 stationary phase. researchgate.netnih.govnih.gov For enhanced sensitivity, especially at trace levels, derivatization of the primary amine or carboxylic acid group can be employed. Derivatizing agents that introduce a fluorophore or a readily ionizable moiety can significantly improve detection by fluorescence or mass spectrometry, respectively. nih.govrsc.orgrsc.org

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the analysis of volatile compounds. nih.gov However, the non-volatile nature of this compound requires a derivatization step to increase its volatility and thermal stability. Common derivatization approaches for amino acids include esterification of the carboxyl group followed by acylation of the amino group.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of amino acids and keto acids in biological matrices due to its high selectivity and sensitivity. nih.govresearchgate.netresearchgate.net The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of the target analyte even in the presence of complex biological interferents. researchgate.net

ParameterHPLC with UV/Fluorescence DetectionGC-MSLC-MS/MS
Stationary Phase C18 or C8 reversed-phaseDB-5 or similar capillary columnC18 or PFP reversed-phase nih.govnih.gov
Mobile Phase/Carrier Gas Acetonitrile/Water with formic acidHeliumAcetonitrile/Water with formic acid researchgate.net
Derivatization Often required for fluorescence (e.g., with 1,2-diamino-4,5-dimethoxybenzene) nih.govRequired for volatility (e.g., esterification/acylation)May not be required, but can enhance ionization
Detection Mode UV or FluorescenceElectron Ionization (EI) or Chemical Ionization (CI)Electrospray Ionization (ESI) in MRM mode
Typical Analytes α-keto acids nih.govrsc.orgrsc.orgAmino acids nih.govAmino and keto acids nih.govresearchgate.netresearchgate.net

Application of Advanced Spectroscopic Techniques for Elucidating Stereochemical Features of this compound

The presence of a chiral center at the C5 position and the potential for E/Z isomerism around the C4-C5 double bond means that this compound can exist as multiple stereoisomers. Elucidating the specific stereochemistry is critical for understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

High-resolution proton NMR (¹H NMR) can provide valuable information about the relative stereochemistry. For unsaturated amino acids, the chemical shifts of protons adjacent to the chiral center and the double bond are sensitive to the stereochemical arrangement. nih.govacs.org By comparing the ¹H NMR spectra of different stereoisomers, it is often possible to assign the relative configuration based on observable differences in chemical shifts and coupling constants. For instance, the anisotropic effect of a nearby functional group can cause a significant upfield or downfield shift of a proton in one stereoisomer compared to another. acs.orgresearchgate.net

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which can be used to determine the E/Z geometry of the double bond and the relative configuration of the chiral center.

In cases where NMR data is ambiguous, X-ray crystallography of a suitable crystalline derivative can provide definitive proof of the absolute and relative stereochemistry.

Spectroscopic TechniqueInformation ProvidedRelevance for this compound
¹H NMR Chemical shifts, coupling constantsDetermination of relative stereochemistry (cis/trans) by comparing epimers. nih.govacs.org
¹³C NMR Chemical shifts of carbon atomsConfirmation of the carbon skeleton and functional groups.
2D NMR (e.g., COSY, HSQC, HMBC) Correlation of protons and carbonsComplete assignment of the proton and carbon spectra.
NOESY/ROESY Through-space proton-proton correlationsDetermination of E/Z isomerism and conformation.
X-ray Crystallography Absolute and relative stereochemistryUnambiguous structural determination of a crystalline solid.

Quantitative Methodologies for Trace Analysis of this compound in Complex Biological Research Systems

The quantification of this compound at trace levels in biological samples like plasma, urine, or cell culture media is essential for studying its metabolic roles. nih.gov LC-MS/MS is the method of choice for this purpose due to its superior sensitivity and selectivity. nih.govnih.govresearchgate.net

A typical quantitative workflow involves the extraction of the analyte from the biological matrix, often through protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation. researchgate.netnih.gov The supernatant can then be directly injected into the LC-MS/MS system or subjected to a further clean-up step using solid-phase extraction (SPE) if the matrix is particularly complex.

For accurate quantification, an internal standard is indispensable. A stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response. nih.gov In the absence of a specific labeled standard, a structurally similar compound can be used.

The method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.gov

ParameterTypical Value/MethodReference
Sample Preparation Protein precipitation with methanol/acetonitrile researchgate.netnih.gov
Internal Standard Stable isotope-labeled analogue nih.gov
LC Column C18 or PFP (1.7-3 µm particle size) nih.gov
MS Detection ESI in positive ion mode, MRM researchgate.net
Linear Range nM to µM concentrations rsc.orgrsc.org
Precision (CV%) < 15% researchgate.net
Accuracy (% Recovery) 85-115% researchgate.netresearchgate.net
LOD/LOQ Low nM range rsc.orgrsc.org

Isotopic Labeling Strategies for Tracing this compound in Model Systems

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound within a biological system. nih.gov By introducing a stable isotope (e.g., ¹³C, ¹⁵N, ²H, or ¹⁸O) into the structure of this compound, researchers can follow its incorporation into downstream metabolites using mass spectrometry or NMR. chempep.comcreative-proteomics.com

Several strategies can be employed for isotopic labeling. Chemical synthesis allows for the precise placement of one or more stable isotopes at specific positions within the molecule. chempep.com This is particularly useful for elucidating specific reaction mechanisms. Alternatively, biological production in cell cultures fed with labeled precursors (e.g., ¹³C-glucose or ¹⁵N-amino acids) can produce uniformly labeled this compound, which can then be used in tracing experiments. pnas.org

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling approach in proteomics that can be adapted for metabolomics. thermofisher.com By growing cells in media containing "heavy" or "light" versions of essential amino acids, one can quantify changes in the levels of metabolites derived from these amino acids under different experimental conditions.

The choice of isotope depends on the specific research question. For example, ¹³C labeling is ideal for tracking the carbon skeleton, while ¹⁵N labeling can trace the path of the amino group. creative-proteomics.com The analysis of the resulting labeled metabolites by MS allows for the determination of metabolic fluxes and the identification of novel metabolic pathways involving this compound. nih.govpnas.org

IsotopePrecursor ExampleAnalytical TechniqueApplication
¹³C ¹³C-Glucose, ¹³C-Amino AcidsMS, NMRTracing the carbon backbone through metabolic pathways. pnas.org
¹⁵N ¹⁵N-Ammonium salts, ¹⁵N-Amino AcidsMS, NMRFollowing the fate of the amino group in transamination and other reactions. chempep.com
¹⁸O ¹⁸O-WaterMSInvestigating enzymatic reactions involving the incorporation of water. nih.gov
²H (Deuterium) Deuterated water (D₂O)MS, NMRProbing C-H bond cleavage and formation. creative-proteomics.com

Computational Chemistry and Theoretical Biochemistry of 5 Amino 2 Oxopent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Amino-2-oxopent-4-enoic acid

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. While specific peer-reviewed quantum chemical studies on this compound are not presently available in the scientific literature, its properties can be estimated using computational methods. These calculations, often deposited in chemical databases, provide valuable information on molecular geometry, charge distribution, and orbital energies.

The electronic character of this compound is dictated by its diverse functional groups. The carboxylic acid group acts as a hydrogen bond donor and acceptor, the ketone is a polar, electron-withdrawing group, and the vinyl amine moiety introduces nucleophilic character and potential for conjugation. These features combined create a complex electronic landscape that governs the molecule's reactivity.

For the purpose of providing quantitative data, the following table presents computed properties for the structural isomer (Z)-5-amino-4-oxopent-2-enoic acid, which shares the same molecular formula and functional groups, differing only in the position of the oxo group. nih.gov These values serve as a reasonable approximation for discussing the general physicochemical profile.

Table 1: Computed Physicochemical and Electronic Properties of (Z)-5-amino-4-oxopent-2-enoic acid

Property Value Source
Molecular Formula C₅H₇NO₃ PubChem
Molecular Weight 129.11 g/mol PubChem
Exact Mass 129.042593085 Da PubChem
Topological Polar Surface Area 80.4 Ų PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 4 PubChem
XLogP3-AA (Hydrophobicity) -3.5 PubChem

| Formal Charge | 0 | PubChem |

Data sourced from the PubChem entry for CID 55285563. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing critical insights into conformational flexibility and non-covalent interactions with other molecules, such as water or biological macromolecules. There are currently no published MD simulation studies specifically investigating this compound.

However, an analysis of its structure suggests significant conformational flexibility. The single bonds in the carbon backbone allow for rotation, enabling the molecule to adopt various spatial arrangements (conformers). The energetically preferred conformations would be dictated by a balance of factors including steric hindrance between the functional groups and the potential for intramolecular hydrogen bonding between the amino, keto, and carboxylic acid moieties.

MD simulations in an aqueous environment would be particularly valuable. They could reveal the structure of the hydration shell around the molecule and the dynamics of hydrogen bonding with water molecules, which is crucial for understanding its solubility and behavior in a biological context.

Table 2: Computed Properties Related to Molecular Flexibility for (Z)-5-amino-4-oxopent-2-enoic acid

Property Value Source
Rotatable Bond Count 3 PubChem
IUPAC Name (Z)-5-amino-4-oxopent-2-enoic acid PubChem
InChIKey GTAKXSUYHGJILZ-UPHRSURJSA-N PubChem

| Canonical SMILES | C(C(=O)/C=C\C(=O)O)N | PubChem |

Data sourced from the PubChem entry for CID 55285563. nih.gov

In Silico Ligand-Protein Docking Studies with Hypothetical Enzyme Active Sites for this compound

In silico ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a protein target. This method is instrumental in drug discovery and in elucidating potential biological functions. No specific docking studies featuring this compound have been documented.

For a hypothetical docking study, the structural features of this compound are paramount. Its array of functional groups makes it a prime candidate for forming multiple interactions within an enzyme's active site:

Carboxylic Acid: Can form strong salt bridges with positively charged residues like arginine or lysine, or act as a hydrogen bond donor and acceptor.

Ketone Group: A potent hydrogen bond acceptor.

Amino Group: A primary hydrogen bond donor.

Alkene Group: Can participate in van der Waals or hydrophobic interactions.

Given these features, hypothetical enzyme targets could include aminotransferases (which interact with amino and keto acids), dehydrogenases, or hydratases. Docking simulations would score different binding poses based on the favorability of these interactions, providing hypotheses about which enzymes might interact with the compound and its potential role as a substrate, inhibitor, or allosteric modulator.

Prediction of Potential Metabolic Fates of this compound based on Cheminformatics

Cheminformatics applies computational methods to analyze chemical data, which can be used to predict the metabolic fate of compounds. While no dedicated studies exist for this compound, its structure allows for several plausible metabolic transformations based on known biochemical reactions.

The closely related compound, 2-Oxopent-4-enoic acid, is a known intermediate in the bacterial degradation of aromatic compounds like catechols. scispace.com It is metabolized by the enzyme 2-oxopent-4-enoate (B1242333) hydratase, which adds water across the double bond to form 4-hydroxy-2-oxovalerate. wikipedia.org

Based on this precedent and the functional groups present in this compound, several metabolic fates can be predicted:

Hydration: Similar to its analogue, the C4-C5 double bond could be hydrated by a hydratase enzyme.

Transamination/Deamination: The primary amine at the C5 position is a likely target for aminotransferases, which would transfer the amino group to an α-keto acid (like α-ketoglutarate), converting the C5 position into an aldehyde. Alternatively, deaminases could remove the amino group.

Reduction: The ketone at the C2 position could be reduced to a secondary alcohol by a dehydrogenase/reductase enzyme, using cofactors such as NADH or NADPH.

Decarboxylation: The α-keto acid structure (with a ketone at the C2 position relative to the carboxylic acid) makes it a potential substrate for decarboxylase enzymes.

These predictions provide a roadmap for future experimental work to elucidate the true metabolic pathways involving this compound.

Future Research Directions and Unexplored Avenues for 5 Amino 2 Oxopent 4 Enoic Acid Research

Elucidating the Potential for Natural Occurrence and Biosynthetic Origin of 5-Amino-2-oxopent-4-enoic acid

A significant unanswered question is whether this compound is a naturally occurring compound. Non-proteinogenic amino acids are found in a wide array of organisms, including bacteria, fungi, and plants, where they often serve as secondary metabolites or components of larger bioactive molecules. frontiersin.orgnih.gov Future research should, therefore, focus on a systematic exploration for its presence in nature.

Key Research Objectives:

Screening of Natural Sources: A comprehensive screening of extracts from diverse microbial and plant sources could be undertaken using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect the presence of this compound.

Metabolomic and Genomic Analysis: In instances where the compound is detected, metabolomic and genomic analyses of the producing organism could be employed to identify the biosynthetic gene cluster responsible for its formation. This would involve identifying genes encoding for enzymes such as transaminases, dehydrogenases, and synthases that could plausibly be involved in its synthesis.

Isotopic Labeling Studies: The use of isotopically labeled precursors in culture media could help to trace the metabolic pathways leading to the formation of this compound, providing definitive evidence of its biosynthetic origin. Alpha-keto acids are known intermediates in the biosynthesis of many amino acids, and similar pathways could be investigated for this compound. nih.govwikipedia.orgwikipedia.org

The discovery of a natural source and its biosynthetic pathway would not only be a significant scientific finding but could also open up avenues for its biotechnological production.

Investigations into Its Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the alpha-carbon to the carboxylic acid group makes this compound a potentially valuable chiral building block in asymmetric synthesis. semanticscholar.orgnih.govnih.gov The unique arrangement of functional groups offers multiple points for stereoselective transformations.

Potential Synthetic Applications:

Diastereoselective Reactions: The ketone and alkene functionalities can be subjected to a variety of diastereoselective reactions, such as reductions, additions, and cycloadditions, to introduce new stereocenters with high levels of control.

Multicomponent Reactions: The diverse reactivity of the functional groups could be exploited in multicomponent reactions to rapidly assemble complex molecular scaffolds from simple starting materials.

Synthesis of Novel Heterocycles: The amino acid and ketone moieties can participate in intramolecular cyclization reactions to generate a variety of novel heterocyclic compounds, which are prevalent in many biologically active molecules.

Future synthetic studies should aim to develop efficient and stereoselective methods to access both enantiomers of this compound and to explore its utility in the total synthesis of complex natural products and novel pharmaceutical agents.

Development of In Vitro Systems for Deeper Mechanistic Understanding of Its Transformations

To fully comprehend the potential biological roles and metabolic fate of this compound, the development of robust in vitro systems is crucial. nih.govtaylorfrancis.com Such systems, utilizing purified enzymes, cell lysates, or reconstituted metabolic pathways, would allow for a detailed investigation of its biochemical transformations in a controlled environment.

Areas for In Vitro Investigation:

Enzymatic Transformations: In vitro assays can be designed to screen for enzymes that can act on this compound. This could include transaminases, dehydrogenases, hydratases, and lyases, providing insights into its potential metabolic pathways.

Metabolite Identification: By incubating the compound with various in vitro systems, it will be possible to identify and characterize any resulting metabolites. This information is critical for understanding its potential biological activity and degradation pathways.

Enzyme Inhibition Studies: The structural similarity of this compound to other biologically important molecules suggests it could act as an enzyme inhibitor. In vitro enzyme inhibition assays could be employed to explore this possibility.

The data generated from these in vitro studies would provide a foundational understanding of the compound's biochemistry and guide further in vivo investigations.

Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches for this compound

A powerful strategy for accelerating our understanding of this compound involves a synergistic approach that combines advanced computational modeling with experimental validation. nih.govnih.govacs.org

Integrated Research Strategies:

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations: These methods can be used to predict the compound's intrinsic chemical properties, such as its reactivity, conformational preferences, and spectroscopic signatures. This information can guide the design of synthetic routes and aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interactions of this compound with potential biological targets, such as enzymes. These simulations can provide insights into binding modes, conformational changes, and the thermodynamics of binding.

Computational Prediction of Biosynthetic Pathways: Bioinformatic tools can be used to search for putative gene clusters that may be involved in the biosynthesis of this compound by comparing the genomes of potential producing organisms with known biosynthetic pathways of other non-proteinogenic amino acids.

The integration of these computational approaches with experimental work will undoubtedly provide a more comprehensive and nuanced understanding of the chemistry and biology of this compound, paving the way for its potential application in various scientific and technological fields.

Conclusion

Summary of Current Understanding and Research Gaps Regarding 5-Amino-2-oxopent-4-enoic acid

The current body of scientific literature on this compound is remarkably sparse. The primary source of information comes from chemical databases that provide computed, rather than experimentally verified, data for a structurally related compound, (E)-5-amino-4-oxopent-2-enoic acid. This includes basic properties such as its molecular formula (C₅H₇NO₃) and molecular weight (approximately 129.11 g/mol ).

A significant and overarching research gap is the near-total absence of empirical data on this compound. There is a profound lack of published studies detailing its:

Synthesis and Characterization: No established laboratory or industrial synthesis methods are documented. Consequently, there is no available data from analytical techniques such as NMR, IR spectroscopy, or mass spectrometry to confirm its structure and purity.

Natural Occurrence and Biosynthesis: It is unknown whether this compound exists in nature, and if so, in which organisms or ecosystems. The biosynthetic pathways that might produce this compound are entirely speculative.

Biochemical and Metabolic Role: Its function within biological systems, including its potential involvement in metabolic pathways and enzymatic reactions, remains uninvestigated.

Potential Applications: Without a fundamental understanding of its properties and biological activity, any potential applications in biotechnology or pharmacology are purely conjectural.

Toxicological and Environmental Impact: The safety profile and environmental fate of this compound are completely unknown.

Prospects for Future Academic Contributions to the Field of this compound Research

The profound lack of information surrounding this compound presents a unique opportunity for foundational research. Future academic contributions could significantly advance our understanding of this enigmatic compound. Key areas for prospective research include:

Chemical Synthesis and Structural Elucidation: The development of a reliable synthetic route to produce this compound is the most critical first step. This would enable its isolation and purification, allowing for comprehensive characterization of its chemical and physical properties using modern analytical methods.

Exploration of Natural Sources: Systematic screening of various natural sources, such as microorganisms, plants, and marine organisms, could reveal whether this compound is a naturally occurring product. The discovery of a natural source would open avenues for investigating its ecological role and biosynthetic origins.

Biochemical Investigations: Once the compound is available, its interaction with biological systems can be explored. This could involve screening for enzymatic activities that either produce or degrade this compound, as well as investigating its potential role as a metabolic intermediate or signaling molecule.

Pharmacological and Biotechnological Screening: With a sufficient quantity of the pure compound, its potential biological activities could be assessed. This could include screening for antimicrobial, anticancer, or other pharmacological properties, as well as exploring its utility as a building block for the synthesis of other valuable molecules.

Q & A

Basic Synthesis and Purification

Q1. What are the standard synthetic routes for 5-amino-2-oxopent-4-enoic acid, and how do reaction conditions (e.g., pH, temperature) influence yield and stereochemical outcomes? Methodological Answer:

  • Route 1: Condensation of γ-keto-α,β-unsaturated esters with ammonia derivatives under controlled pH (6.5–7.5) to preserve the α,β-unsaturated ketone moiety. Elevated temperatures (>60°C) may accelerate side reactions like hydrolysis of the oxo group .
  • Route 2: Enzymatic synthesis using aminotransferases or decarboxylases, requiring cofactors (e.g., pyridoxal phosphate) and anaerobic conditions to prevent oxidation of the enoic acid group .
  • Critical Parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 3:7) and optimize purification using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the zwitterionic form .

Advanced Characterization Challenges

Q2. How can researchers resolve contradictions in structural elucidation data (e.g., NMR vs. X-ray crystallography) for this compound? Methodological Answer:

  • NMR Discrepancies: Use 2D NMR (¹H-¹³C HSQC, HMBC) to distinguish tautomeric forms. For example, the enol-keto equilibrium in solution may cause shifting δH values for the α-proton (observed at 6.2–6.5 ppm for enol vs. 5.8–6.0 ppm for keto) .
  • Crystallographic Validation: Co-crystallize with heavy-atom derivatives (e.g., lanthanide ions) to enhance diffraction quality. Compare bond lengths (C=O: ~1.23 Å vs. C-O: ~1.34 Å) to confirm the oxo group’s electronic environment .

Stability and Storage Optimization

Q3. What experimental protocols ensure the stability of this compound during long-term storage and in vitro assays? Methodological Answer:

  • Storage: Lyophilize under inert gas (N₂/Ar) and store at –80°C in amber vials to prevent photodegradation of the enoic acid moiety. Reconstitute in deuterated PBS (pH 7.4) for stability assays .
  • In Vitro Conditions: Add antioxidants (e.g., 1 mM ascorbate) to buffer solutions to inhibit radical-mediated oxidation. Monitor degradation via LC-MS (m/z 158.1 [M+H]⁺ → m/z 142.0 [M+H–NH₃]⁺) .

Advanced Analytical Quantification

Q4. How can researchers validate analytical methods (e.g., HPLC, LC-MS) for quantifying trace impurities in synthesized this compound? Methodological Answer:

  • Method Validation: Perform spike-and-recovery experiments with known impurities (e.g., 4-oxopentanoic acid, CAS 123-76-2) at 0.1–1.0% w/w. Calculate recovery rates (acceptance: 90–110%) and LOD/LOQ using ICH Q2(R1) guidelines .
  • Column Selection: Use hydrophilic interaction liquid chromatography (HILIC) for polar impurities, with mobile phase: 10 mM ammonium formate (pH 3.0)/acetonitrile .

Data Contradiction in Biological Activity

Q5. How should researchers address conflicting reports on the compound’s enzyme inhibition efficacy (e.g., aminolevulinate synthase vs. hydrolases)? Methodological Answer:

  • Assay Design: Standardize substrate concentrations (e.g., 10 mM glycine + succinyl-CoA for aminolevulinate synthase assays) and control for metal ions (e.g., Mg²⁺ chelators) that may alter active-site accessibility .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Report effect sizes (Cohen’s d) to highlight biologically relevant differences .

Isotopic Labeling for Mechanistic Studies

Q6. What strategies enable site-specific isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound for metabolic flux analysis? Methodological Answer:

  • ¹⁵N-Labeling: Use ¹⁵NH₄Cl as the nitrogen source during enzymatic synthesis. Confirm incorporation via ESI-MS (Δm/z +1 for [M+H]⁺) and ¹⁵N NMR (δ –350 to –320 ppm for primary amines) .
  • ¹³C-Labeling at C2: Employ [¹³C₂]malonyl-CoA precursors in biosynthetic pathways. Track label distribution using ¹³C-¹H HSQC NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.